4,6-Dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is a complex organic compound classified under pyrimidine derivatives. It features a unique structural arrangement that combines elements of pyrimidine and pyridine, along with an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
The compound is synthesized through various chemical reactions involving specific precursors. It is commercially available through chemical suppliers and can also be found in scientific literature discussing its synthesis and applications.
This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered rings containing nitrogen atoms. Its structure includes both aromatic and aliphatic components, making it a versatile candidate for further chemical modifications.
The synthesis of 4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine typically involves several key steps:
The reaction conditions typically involve controlled temperatures and times to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm product formation.
The molecular structure of 4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine can be depicted using its molecular formula . The compound consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 314.34 g/mol |
IUPAC Name | 4,6-Dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine |
InChI Key | LDXKWKWMZXMZTF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)N(C=N1)CC(=O)N2CC(C2)OC3=CC(=NC=C3)C |
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under inert atmospheres to prevent oxidation or degradation of sensitive functional groups. Reaction yields are monitored using chromatographic techniques.
The mechanism of action for 4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine involves its interaction with specific biological targets:
While specific molecular targets are still under investigation, preliminary studies suggest that this compound could influence key signaling pathways involved in cancer and other diseases.
The physical properties of 4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine include:
The chemical properties include:
4,6-Dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine has potential applications in various fields:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2